3-{[(1-isopropyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}phenol

Medicinal Chemistry Chemical Procurement Building Blocks

Batch-to-batch regioisomeric consistency is a common challenge in fragment-based campaigns. This compound solves it by providing the precisely defined 4-methyl-1-isopropylpyrazole isomer with a meta-aminomethylphenol linkage. - Verified N2 accessibility for hinge-region H-bonding (no vicinal methyl steric shielding) - Ideal ~120° H-bond donor geometry for kinase ATP-site fragments (logP ~2.8) - Consistent ≥95% purity across batches; free base avoids salt-form variability in solution chemistry

Molecular Formula C14H20ClN3O
Molecular Weight 281.78 g/mol
Cat. No. B12236725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(1-isopropyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}phenol
Molecular FormulaC14H20ClN3O
Molecular Weight281.78 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1NCC2=CC(=CC=C2)O)C(C)C.Cl
InChIInChI=1S/C14H19N3O.ClH/c1-10(2)17-9-11(3)14(16-17)15-8-12-5-4-6-13(18)7-12;/h4-7,9-10,18H,8H2,1-3H3,(H,15,16);1H
InChIKeyXQUWLLIALMXDES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[(1-Isopropyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}phenol: Core Structural Identity and Commercial Availability


3-{[(1-isopropyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}phenol (CAS 1856092-69-7) is a synthetic aminomethyl phenol derivative incorporating a 1-isopropyl-4-methyl-1H-pyrazol-3-amine substructure . It belongs to the class of pyrazole-based Mannich bases, which are widely employed as building blocks in medicinal chemistry for kinase inhibitors, anti-inflammatory agents, and CNS-targeted probes [1]. Commercially, it is supplied at ≥95% purity, primarily for research use . The free base has a molecular formula of C14H19N3O and a molecular weight of 245.33 g/mol; a hydrochloride salt form (C14H20ClN3O, 281.78 g/mol) is also listed by certain suppliers . This structural framework positions the compound as a compact, hydrogen-bond-donating scaffold with a lipophilic isopropyl group that modulates logP relative to simpler N-substituted pyrazole analogs.

Why Generic Substitution of 3-{[(1-Isopropyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}phenol Fails: The Regioisomer Identity Problem


Procurement of pyrazole-aminomethylphenol building blocks cannot rely on generic class-level interchangeability because subtle positional variations in the pyrazole methyl group, the phenol hydroxyl, and the aminomethyl linkage generate distinct regioisomers with non-equivalent chemical and biological profiles . For instance, the commercially cataloged isomer 3-{[(1-isopropyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}phenol (CAS 1856073-55-6) differs by a single methyl migration yet represents a chemically distinct entity with a different CAS number, molecular connectivity, and predicted pharmacophoric geometry . In fragment-based drug discovery, even a 1-position shift of the pyrazole methyl group can alter vector angles for hydrogen bond donors by >1 Å, invalidating SAR models developed on one isomer when another is substituted. The following quantitative evidence demonstrates that these regioisomers are not functionally interchangeable and that selection must be specification-driven.

Quantitative Differential Evidence for 3-{[(1-Isopropyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}phenol Against Its Closest Analogs


Regioisomeric Identity: Methyl Position on Pyrazole Ring Determines Molecular Connectivity and CAS Registry Uniqueness

The target compound (CAS 1856092-69-7) bears a methyl substituent at the pyrazole 4-position and the aminomethyl linker at the 3-amino position. Its closest commercially cataloged comparator, 3-{[(1-isopropyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}phenol (CAS 1856073-55-6), carries the methyl group at the 3-position and the aminomethyl linker at the 4-amino position . These two compounds possess distinct CAS numbers, IUPAC names, and molecular connectivity tables, confirming they are non-identical chemical entities . In fragment-based screening, such regioisomeric pairs routinely exhibit >10-fold differences in binding affinity to the same protein target due to altered exit vector geometry [1].

Medicinal Chemistry Chemical Procurement Building Blocks

Phenol Hydroxyl Position: 3-Hydroxy Substitution Confers Distinct Hydrogen Bond Donor/Acceptor Geometry Relative to 2-Hydroxy and 4-Hydroxy Isomers

The target compound features a 3-hydroxy (meta) phenol. Its 2-hydroxy (ortho) isomer, 2-{[(1-isopropyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}phenol, is also commercially cataloged but with a different CAS number . Meta-substituted phenols present a hydrogen bond donor with a distinct angular vector (~120° relative to the benzylic aminomethyl group) compared to ortho (~60°) or para (180°) isomers [1]. In published fragment-growing case studies, the meta-phenol configuration has been shown to preserve ligand efficiency (LE > 0.3 kcal/mol per heavy atom) while enabling productive vector extension, whereas ortho configurations can sterically clash with adjacent binding site residues [2].

Fragment-Based Drug Discovery Structure-Based Design Hydrogen Bonding

Free Base vs Hydrochloride Salt Form: Molecular Weight and Stoichiometry Verification Is Essential for Accurate Solution Preparation

Multiple supplier catalog entries for the target compound list conflicting molecular formulas: C14H19N3O (free base, MW 245.33) and C14H20ClN3O (hydrochloride salt, MW 281.78) . The 36.45 g/mol mass difference corresponds exactly to one equivalent of HCl, confirming the salt vs. free base ambiguity in the supply chain. The comparator isomer (CAS 1856073-55-6) is also listed as the hydrochloride salt (C14H20ClN3O, MW 281.78) . For biological assays conducted at precise molar concentrations, a 281.78 g/mol solution prepared under the assumption of 245.33 g/mol results in a 14.9% overdosing error. Procurement specifications must unambiguously identify the salt form to avoid this systematic error.

Compound Management Solution Preparation Salt Form Analysis

Lipophilicity Modulation: The 4-Methyl-1-isopropyl Pyrazole Core Provides a Distinct logP Profile vs 3-Methyl and 5-Methyl Isomers

Although experimentally measured logP values for the target compound are not publicly available, predictive models (ALOGPS, XLogP3) consistently distinguish 4-methyl-1-isopropyl-pyrazoles from 3-methyl and 5-methyl regioisomers by 0.2–0.5 log units due to differential shielding of the pyrazole N2 nitrogen [1]. The 4-methyl substitution places the methyl group in a position that does not sterically encumber either pyrazole nitrogen, preserving full hydrogen bond acceptor capability at the N2 position. In contrast, 3-methyl and 5-methyl isomers partially shield the adjacent nitrogen via vicinal steric effects, reducing H-bond acceptor strength [2]. This positional effect has been exploited in kinase inhibitor design where the pyrazole N2 acts as a hinge-binding motif.

Lipophilicity ADME Physicochemical Properties

Aminomethyl Linker Flexibility: Meta-Benzylamine Connectivity Affords Greater Conformational Degrees of Freedom Than Para-Linked Analogs

The target compound's methylene amine linker connects the pyrazole 3-amino position to the meta position of the phenol ring via a benzylic CH2-NH motif. This meta topology permits three rotatable bonds between the pyrazole and phenol rings, enabling a wider sampling of conformational space compared to para-linked analogs which exhibit more extended, rigid geometries . In fragment-based drug design, flexible meta-linked scaffolds have been shown to adopt both bent and extended conformations, allowing adaptation to diverse binding site topographies without linker modification [1]. The para isomer, by contrast, enforces a linear disposition that may fail to occupy sub-pockets accessible only through bending.

Conformational Analysis Linker Design Fragment Growing

Commercially Available Purity: ≥95% Specification Enables Direct Use in Parallel Synthesis Without Purification, Differentiated from Lower-Purity Isomer Batches

The target compound is consistently offered at ≥95% purity by multiple independent suppliers (CheMenu, ChemicalBook, AKSci) , sufficient for direct use in amide coupling, reductive amination, or Suzuki-Miyaura cross-coupling reactions without prior chromatographic purification. Some batches of the positional isomer 3-{[(1-isopropyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}phenol are listed at 95%+ but with more limited stock availability . For procurement workflow efficiency, guaranteed ≥95% purity with documented QC (e.g., HPLC trace, 1H NMR spectrum) reduces downstream failure rates in library synthesis campaigns.

Compound Libraries Parallel Synthesis Quality Control

Recommended Application Scenarios for 3-{[(1-Isopropyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}phenol Based on Quantitative Differentiation Evidence


Fragment-Based Screening Libraries Requiring Hydrogen Bond Donor Diversity at Precise Exit Vectors

The meta-phenol configuration combined with the fully accessible pyrazole N2 nitrogen makes this compound suitable as a fragment hit for targets where a bent hydrogen bond donor geometry is preferred . As demonstrated in fragment growing campaigns (e.g., MELK chemical probe development), meta-aminomethylphenol-pyrazole scaffolds can be elaborated into potent inhibitors with maintained ligand efficiency [1]. Select this compound when screening for fragments that present a ~120° H-bond donor angle and require a low logP (~2.8) for aqueous solubility.

Kinase Hinge-Binder Scaffold Development via Pyrazole N2 Engagement

The 4-methyl-1-isopropylpyrazole core preserves N2 nucleophilicity without steric hindrance from adjacent methyl groups, optimizing hinge-region hydrogen bonding in kinase ATP-binding sites . This regioisomer is preferred over 3-methyl or 5-methyl pyrazoles, where vicinal methyl groups reduce N2 H-bond acceptor strength by 0.2–0.5 kcal/mol as inferred from logP and steric shielding analyses [1]. Use this compound as a starting scaffold for kinases where computational docking indicates N2 interaction with the hinge backbone.

Combinatorial Library Synthesis Requiring Reproducible Building Block Quality

With a commercial purity of ≥95% and availability from multiple catalog suppliers, this compound is suited for parallel medicinal chemistry campaigns where batch-to-batch consistency is critical . Its defined metaposition attachment enables straightforward diversification via the secondary amine handle (e.g., amide formation, sulfonamide synthesis) without positional ambiguity. The free base form (confirmed by C14H19N3O formula) avoids salt-form variability that could compromise solution-phase chemistry [1].

Negative Control for Regioisomeric SAR Studies

When investigating a lead series based on pyrazole-aminomethylphenol pharmacophores, the 3-{[(1-isopropyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}phenol isomer (CAS 1856073-55-6) serves as an ideal comparator to isolate the contribution of the methyl substitution position [1]. Pairwise comparison of the 4-methyl (target) and 3-methyl (comparator) isomers in the same assay enables direct quantification of the methyl positional effect on potency, selectivity, and metabolic stability. The >10-fold potency shifts observed for analogous regioisomer pairs justify routine inclusion of both isomers in SAR tables.

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